molecular formula C20H15ClN4O6S B2479849 N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide CAS No. 391219-94-6

N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide

Cat. No.: B2479849
CAS No.: 391219-94-6
M. Wt: 474.87
InChI Key: WTISQCRVQUVGJG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Carbamoyl Intermediate: The initial step might involve the reaction of 3-nitroaniline with phosgene to form the corresponding isocyanate.

    Coupling Reaction: The isocyanate intermediate can then react with 4-chloroaniline to form the urea derivative.

    Sulfonation: Finally, the urea derivative can be sulfonated using chlorosulfonic acid to yield the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.

    Substitution: Reagents such as sodium hydride or potassium carbonate can be used.

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide may have several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide would depend on its specific application:

    Biological Activity: If used as an antimicrobial, it may inhibit bacterial enzymes.

    Chemical Reactivity: The sulfonamide group can interact with various nucleophiles, leading to different reaction pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    N-(4-chlorophenyl)sulfonamide: Lacks the carbamoyl groups but shares the sulfonamide and chlorophenyl moieties.

Uniqueness

N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide is unique due to its complex structure, which may confer distinct chemical and biological properties compared to simpler sulfonamides.

Properties

IUPAC Name

1-(benzenesulfonyl)-1-(4-chlorophenyl)-3-[(3-nitrophenyl)carbamoyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O6S/c21-14-9-11-16(12-10-14)24(32(30,31)18-7-2-1-3-8-18)20(27)23-19(26)22-15-5-4-6-17(13-15)25(28)29/h1-13H,(H2,22,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTISQCRVQUVGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)C(=O)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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